molecular formula C24H28N4O5 B2899289 (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide CAS No. 391893-44-0

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide

Cat. No. B2899289
M. Wt: 452.511
InChI Key: UMQHSARBPJFSFW-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C24H28N4O5 and its molecular weight is 452.511. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide involves the condensation of 3,4,5-triethoxybenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with 2-aminoacetic acid hydrazide to form the hydrazide derivative. The hydrazide is then reacted with indole-3-carboxaldehyde to form the Schiff base intermediate, which is subsequently reduced to the final product using sodium borohydride.

Starting Materials
3,4,5-triethoxybenzoic acid, ethyl chloroformate, 2-aminoacetic acid hydrazide, indole-3-carboxaldehyde, sodium borohydride

Reaction
Step 1: React 3,4,5-triethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester., Step 2: React the ethyl ester with 2-aminoacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the hydrazide derivative., Step 3: React the hydrazide derivative with indole-3-carboxaldehyde in the presence of a catalyst such as acetic acid to form the Schiff base intermediate., Step 4: Reduce the Schiff base intermediate with sodium borohydride in the presence of a solvent such as methanol to form the final product, (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide.

properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5/c1-4-31-20-11-16(12-21(32-5-2)23(20)33-6-3)24(30)26-15-22(29)28-27-14-17-13-25-19-10-8-7-9-18(17)19/h7-14,25H,4-6,15H2,1-3H3,(H,26,30)(H,28,29)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHSARBPJFSFW-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4,5-triethoxybenzamide

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